molecular formula C14H11ClN2S B11845210 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-95-4

1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11845210
CAS No.: 90070-95-4
M. Wt: 274.8 g/mol
InChI Key: YJNJZAQEJRBWOJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-chloroaniline with isothiocyanates, followed by cyclization. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione can be compared with other quinazoline derivatives, such as:

    2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but differs in its chemical structure and specific applications.

    3-Benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one: Known for its potent antimicrobial activity.

    Prazosin and Doxazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder, highlighting the diverse therapeutic potential of quinazoline derivatives.

Properties

CAS No.

90070-95-4

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,3-dihydroquinazoline-4-thione

InChI

InChI=1S/C14H11ClN2S/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)

InChI Key

YJNJZAQEJRBWOJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)C2=CC=CC=C2N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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